(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride
Description
Introduction to (2R,3S,4R,5R,6S)-5-Amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol Trihydrochloride
Historical Context and Discovery of Neomycin B Derivatives
The parent compound neomycin B was first isolated in 1949 by Selman Waksman and Hubert Lechevalier during systematic screenings of Streptomyces species for antimicrobial agents. Early structural studies revealed a pseudotrisaccharide core comprising 2-deoxystreptamine (2-DOS) linked to neosamine and D-ribose moieties, which formed the basis for subsequent derivatization efforts. The trihydrochloride derivative discussed here emerged from mid-20th century attempts to improve neomycin's solubility and stability through salt formation. Unlike the naturally occurring sulfate salts, hydrochloride derivatives offered enhanced crystallinity for X-ray diffraction studies, facilitating precise stereochemical assignments.
Systematic Nomenclature and IUPAC Classification
The IUPAC name systematically describes the compound's stereochemistry and functional groups:
- Core structure : A β-D-ribofuranosyl-(1→5)-O-[α-D-glucopyranosyl-(1→4)]-2-deoxystreptamine backbone
- Substituents :
- 5-amino group on the ribose moiety
- 6-O-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl] ether linkage
- 2-hydroxymethyl group on the oxane ring
- Counterions : Three hydrochloride groups neutralizing the compound's basic amino functions
The full systematic name reflects these features:
This compound.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular formula | C23H46Cl3N5O13 |
| Molecular weight | 712.72 g/mol |
| CAS Registry | 25389-98-4 |
| Parent compound | Neomycin B (CID 33042) |
Role in Antibiotic Research and Structural Biology
As a semisynthetic aminoglycoside, this derivative has proven instrumental in two key research domains:
A. Mechanistic Studies of Ribosomal Targeting
The compound's multiple amino groups facilitate electrostatic interactions with 16S ribosomal RNA's A-site, particularly nucleotides 1408-1491 in the decoding region. Nuclear magnetic resonance (NMR) studies using $$^{15}\text{N}$$-labeled analogs demonstrated binding-induced conformational changes in RNA helix H44, elucidating how aminoglycosides induce translational misreading.
B. Structure-Activity Relationship (SAR) Modeling
Systematic modifications of the cyclohexyl and oxane rings have revealed critical pharmacophore elements:
- The 2-hydroxymethyl group enhances water solubility without compromising membrane permeability
- The 4,6-diaminocyclohexyl moiety increases binding affinity for bacterial rRNA over eukaryotic counterparts
- Trihydrochloride formulation improves crystallinity for X-ray studies compared to sulfate salts
Properties
Molecular Formula |
C12H28Cl3N3O7 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
InChI |
InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H |
InChI Key |
CBBUYCLHSMNAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 1,3-Dibenzyloxy-4,6-Dinitrobenzene
A method adapted from US6093852A involves hydrogenating 1,3-dibenzyloxy-4,6-dinitrobenzene in a two-phase system (toluene/aqueous HCl) under H₂ pressure (10–20 bar) using palladium on activated carbon (5% Pd/C).
Procedure :
- Reaction Setup : A 10–80% suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in toluene is pumped into an autoclave containing Pd/C in dilute HCl.
- Hydrogenation : Conducted at 60–80°C for 60–90 minutes.
- Workup : The mixture is phase-separated, and the aqueous layer is treated with concentrated HCl to precipitate 4,6-diamino-resorcinol dihydrochloride.
Key Parameters :
Synthesis of the Oxane Scaffold
The oxane fragment [(2R,3S,4R,5R,6S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol] requires regioselective amination and hydroxyl protection.
Tosylation and Azide Substitution
Adapting methods from MDPI, acyclic nucleoside analogues are functionalized via tosylation and azide displacement:
- Tosylation : Reacting the hydroxyl group with tosyl chloride (TsCl) in pyridine yields the tosylate intermediate.
- Azide Formation : Treatment with sodium azide (NaN₃) in DMF substitutes the tosylate with an azide.
Challenges :
Fragment Coupling and Ether Bond Formation
Coupling the cyclohexyl diamine and oxane fragments requires stereospecific etherification.
Mitsunobu Reaction
A Mitsunobu-type coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether bond formation between the cyclohexyl hydroxyl and oxane hydroxyl groups.
Conditions :
Deprotection and Salt Formation
Final steps involve global deprotection and conversion to the trihydrochloride salt.
Hydrogenolytic Debenzylation
The benzyl-protected intermediates are subjected to hydrogenolysis (H₂, Pd/C) in methanol to remove benzyl groups.
Hydrochloride Salt Precipitation
Treating the free base with concentrated HCl in ethanol precipitates the trihydrochloride salt. Excess HCl ensures protonation of all three amino groups.
Purification :
- Crystallization : From ethanol/water mixtures.
- Purity : >98% by HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
Analytical Validation
HPLC Analysis
Base composition analysis via reversed-phase HPLC confirms nucleoside integrity:
- Column : C-18, 250 × 4.6 mm.
- Mobile Phase : 0.1% TFA in water/acetonitrile.
- Detection : UV at 254 nm.
Comparative Evaluation of Methods
| Step | Method | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclohexyl diamine | Catalytic H₂ | 66 | |
| Oxane azidation | Tosylation/Azide | 23 | |
| Fragment coupling | Mitsunobu | 76 | |
| Trihydrochloride salt | HCl precipitation | 85 |
Chemical Reactions Analysis
Types of Reactions
Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-alkylated or N-acylated derivatives, which can have different biological activities .
Scientific Research Applications
Antibiotic Activity
This compound is known as Geneticin or G418 sulfate and serves as an antibiotic. It is primarily used in molecular biology to select genetically modified cells that have incorporated specific genes. The mechanism involves inhibiting protein synthesis in prokaryotic cells and some eukaryotic cells by binding to the ribosomal subunit.
Gene Therapy
The compound's ability to promote cell survival and growth in the presence of genetic modifications makes it valuable in gene therapy research. In studies involving transgenic animals and cell lines, it has been used to select for cells that express antibiotic resistance genes, facilitating the identification of successful gene integrations.
Cell Culture
In cell culture applications, (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride is employed to maintain the selection of stable cell lines. Its use ensures that only those cells that have successfully integrated the desired genetic material survive.
Research on Antibiotic Resistance
Recent studies have focused on understanding how this compound interacts with bacterial ribosomes and contributes to antibiotic resistance mechanisms. Researchers are investigating its effects on various bacterial strains to develop new strategies for overcoming resistance.
Case Studies
Mechanism of Action
The mechanism of action of Streptamine, 4-O-(2-amino-2-deoxy-a-D-glucopyranosyl)-2-deoxy-,trihydrochloride involves binding to the bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This binding interferes with the function of the ribosome, preventing the translation of mRNA into proteins, which ultimately results in bacterial cell death .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C${20}$H${40}$Cl${3}$N${4}$O$_{10}$ (estimated based on structural analogs).
- Functional Groups: Three amino groups, five hydroxyl groups, and a hydroxymethyl substituent.
Comparison with Structurally Similar Compounds
G418 (Geneticin)
IUPAC Name: (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-methylaminooxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(1-hydroxyethyl)oxane-3,4-diol .
Structural Differences :
Neomycin Sulfate
IUPAC Name: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-{[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy}oxane-3,4-diol sulfate .
| Property | Target Compound | Neomycin Sulfate |
|---|---|---|
| Ribosomal Binding | Moderate affinity to 30S subunit | High affinity to 30S subunit |
| Bactericidal Activity | Broad-spectrum (Gram-negative focus) | Broad-spectrum (Gram-positive focus) |
| Resistance Mechanisms | Less prone to enzymatic modification | Susceptible to aminoglycoside kinases |
Research Findings :
Chitosan Oligosaccharide Derivatives
Example: (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol .
Key Contrast: While both compounds feature amino-sugar backbones, the target compound’s trihydrochloride form and stereochemistry prioritize prokaryotic ribosomal inhibition over eukaryotic signaling modulation.
Biological Activity
The compound (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride is a complex organic molecule with significant biological implications. This compound is known for its use as an antibiotic agent and is commonly referred to as Geneticin or G418. It is primarily utilized in molecular biology for the selection of genetically modified cells.
- Molecular Formula : C20H44N4O18S2
- Molecular Weight : 692.71 g/mol
- CAS Number : 108321-42-2
- Structure : The compound features multiple functional groups including amino and hydroxymethyl groups which contribute to its biological activity.
The primary mechanism of action for this compound involves inhibition of protein synthesis in prokaryotic cells. It binds to the ribosomal subunit and interferes with the translation process. This inhibition leads to cell death in susceptible bacteria and is exploited in laboratory settings to select for cells that have been successfully transformed with plasmids containing a resistance gene.
Antimicrobial Properties
Research indicates that (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol exhibits broad-spectrum antimicrobial activity. Key findings include:
- Inhibition of Bacterial Growth : Studies have shown that this compound effectively inhibits the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Resistance Mechanisms : Some bacterial strains have developed resistance to Geneticin through mutations in ribosomal RNA or by producing enzymes that degrade the antibiotic .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on mammalian cells. Research findings include:
- Cell Line Studies : In vitro studies demonstrate that higher concentrations of Geneticin can induce apoptosis in certain cancer cell lines . This effect is attributed to the disruption of protein synthesis essential for cell survival.
Case Study 1: Use in Gene Therapy
A notable application of (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol involves its role in gene therapy. In a study involving gene delivery systems for cystic fibrosis treatment:
- Methodology : Researchers utilized this compound to select successfully transfected cells that expressed the therapeutic gene .
- Results : The study reported enhanced survival rates of transfected cells in the presence of Geneticin compared to controls.
Case Study 2: Resistance Development
Another study focused on the development of resistance against Geneticin in E. coli:
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this compound with high stereochemical fidelity, and how can they be methodologically addressed?
- Answer : The compound’s complex stereochemistry (eight chiral centers) demands precise enantioselective synthesis. Key considerations include:
- Use of chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to control stereochemistry during cyclitol formation .
- Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired side reactions during glycosidic bond formation .
- Purification via preparative HPLC or ion-exchange chromatography to isolate diastereomers, leveraging the trihydrochloride salt’s solubility properties .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Answer : A tiered approach is recommended:
- Primary : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C21H41N5O11·3HCl; MW 539.58 g/mol + HCl contribution) .
- Secondary : <sup>1</sup>H/<sup>13</sup>C NMR with 2D-COSY and HSQC to resolve overlapping signals from cyclohexyl and oxane moieties .
- Tertiary : X-ray crystallography for absolute configuration validation, though this requires high-purity single crystals .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO) with pH adjustment (4–6) to exploit the trihydrochloride’s ionic character .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytically labile bonds (e.g., glycosidic linkages) and formulate buffers with stabilizers (e.g., trehalose) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with bacterial ribosomes, given its structural similarity to aminoglycosides?
- Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to the 16S rRNA A-site, focusing on hydrogen bonding between amino/hydroxyl groups and conserved nucleotides .
- MD simulations : Apply AMBER or GROMACS to assess conformational stability under physiological conditions (150 mM NaCl, 37°C) .
- Validation : Cross-reference with experimental MIC data against Gram-negative pathogens to reconcile discrepancies between in silico and in vitro results .
Q. What experimental designs are effective for resolving contradictions in reported cytotoxicity profiles?
- Answer :
- Hypothesis-driven approach : Test the compound’s off-target effects (e.g., mitochondrial toxicity) using Seahorse metabolic assays in HEK293 cells .
- Batch variability analysis : Compare cytotoxicity across synthesis batches to isolate impurities (e.g., deaminated byproducts) via LC-MS .
- Mechanistic studies : Use CRISPR-Cas9 knockouts of putative targets (e.g., ribosomal proteins) to confirm specificity .
Q. How can AI-driven process optimization improve yield in multi-step syntheses?
- Answer :
- Parameter optimization : Deploy Bayesian optimization algorithms to refine reaction conditions (temperature, catalyst loading) for low-yield steps (e.g., cyclohexyl diamination) .
- Real-time analytics : Integrate inline FTIR or Raman spectroscopy with AI platforms (e.g., COMSOL) to monitor intermediate formation and adjust workflows dynamically .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
